![molecular formula C10H12N6O2 B3173705 1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxylic acid CAS No. 949285-98-7](/img/structure/B3173705.png)
1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxylic acid
Overview
Description
“1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C10H12N6O2 and a molecular weight of 248.24 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N6O2/c17-10(18)7-3-5-15(6-4-7)9-2-1-8-11-13-14-16(8)12-9/h1-2,7H,3-6H2,(H,17,18) . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 248.24 .Scientific Research Applications
Central Nervous System (CNS) Acting Drugs
Tetrazole and piperidine derivatives have been investigated for their potential in treating CNS disorders, a field necessitating novel drugs due to the adverse effects of existing medications. Heterocyclic compounds containing nitrogen, such as tetrazoles, play a significant role in the development of CNS drugs. Their ability to act on the CNS ranges from inducing depression to causing euphoria and convulsions, demonstrating their broad therapeutic potential (Saganuwan, 2017).
Pharmacological Properties of Tetrazole
Tetrazole moieties are highlighted for their broad spectrum of biological properties, including antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory activities. Their structural similarity to carboxylic acids allows them to enhance the lipophilicity and bioavailability of drugs, reducing side effects and improving pharmacokinetic profiles. This makes tetrazoles an important pharmacophore in drug development, suggesting the potential utility of compounds like 1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxylic acid in various therapeutic areas (Patowary, Deka, Bharali, 2021).
Antimicrobial Applications
Tetrazole hybrids have shown considerable antibacterial properties, particularly against drug-resistant strains. The hybridization of tetrazole with other antibacterial pharmacophores has been effective in enhancing efficacy against both drug-sensitive and drug-resistant pathogens. Notably, tetrazole-oxazolidinone hybrids like Tedizolid have been marketed for treating acute bacterial infections, underscoring the potential of tetrazole-containing compounds in antimicrobial therapy (Gao, Xiao, Huang, 2019).
Antiviral Agents
Recent research has emphasized the significance of tetrazole derivatives as potential antiviral agents. Given the challenge of developing drugs that selectively target viruses without harming host cells, tetrazole-based molecules have emerged as a promising direction for new antiviral compounds. These findings suggest the applicability of tetrazole-containing compounds, such as 1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxylic acid, in developing treatments against a variety of viruses (Yogesh, Srivastava, 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O2/c17-10(18)7-3-5-15(6-4-7)9-2-1-8-11-13-14-16(8)12-9/h1-2,7H,3-6H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTWJKNOMOCPKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NN3C(=NN=N3)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1,2,3,4]Tetrazolo[1,5-b]pyridazin-6-yl}piperidine-4-carboxylic acid | |
CAS RN |
949285-98-7 | |
Record name | 1-{[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-yl}piperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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